molecular formula C6H10O3 B1676541 (R)-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one CAS No. 19115-49-2

(R)-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one

Cat. No. B1676541
CAS RN: 19115-49-2
M. Wt: 130.14 g/mol
InChI Key: JYVXNLLUYHCIIH-ZCFIWIBFSA-N
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Description

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.



Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Catalysis and Organic Synthesis The compound has been used in the electrocatalytic multicomponent synthesis of medicinally relevant pyrano[4,3-b]pyran scaffolds. This approach is notable for its efficiency, offering high substance yields and current efficiency through a complex process that benefits biomedical applications (Elinson, Nasybullin, & Nikishin, 2013). Additionally, its application as an organic reaction solvent showcases its broad utility in various organic reactions, indicating its potential as a substitute for conventional ethers and harmful halogenated solvents (Kobayashi, Tamura, Yoshimoto, Kawakami, & Masuyama, 2019).

Green Chemistry In green chemistry, (R)-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one facilitates environmentally friendly synthetic processes . For instance, it enables the synthesis of pyrano[4,3-b]pyran derivatives in water, highlighting the use of non-toxic catalysts and solvents, which aligns with the principles of minimizing environmental impact and enhancing sustainability in chemical processes (Ghashang, Mansoor, & Aswin, 2014).

Medicinal Chemistry In medicinal chemistry, derivatives of (R)-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one have been explored for antitumor and antioxidant activities . Research has shown that certain pyrano[4, 3-b]pyrans synthesized from this compound exhibit cytotoxic activity against human breast cancer cell lines, suggesting their potential as anticancer agents. Additionally, these compounds have been tested for antioxidant activity, demonstrating their capability to scavenge free radicals (Rajguru, Keshwal, & Jain, 2013).

Material Science and Corrosion Inhibition In the field of material science, (R)-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness in preventing corrosion, along with insights into their mechanism of action, underscores the compound's applicability beyond organic synthesis and medicinal chemistry (Khattabi, Benhiba, Tabti, Djedouani, El Assyry, Touzani, Warad, Oudda, & Zarrouk, 2019).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This involves looking at current research on the compound and identifying areas that need further study.


properties

IUPAC Name

(4R)-4-hydroxy-4-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mevalonolactone

CAS RN

19115-49-2
Record name Mevalonolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVALONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661X270Z3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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